molecular formula C14H11FO2 B1445402 3-(3-Fluoro-benzyl)-benzoic acid CAS No. 886569-96-6

3-(3-Fluoro-benzyl)-benzoic acid

Cat. No.: B1445402
CAS No.: 886569-96-6
M. Wt: 230.23 g/mol
InChI Key: RPTTVZIXRSLVJG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-benzyl)-benzoic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the third position, attached to a benzoic acid moiety

Scientific Research Applications

3-(3-Fluoro-benzyl)-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-benzyl)-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzyl chloride.

    Grignard Reaction: 3-Fluorobenzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-benzyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction of the carboxylic acid group yields 3-(3-Fluoro-benzyl)-benzyl alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-benzyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzyl alcohol
  • 3-Fluorobenzyl chloride
  • 3-Fluorobenzoic acid

Uniqueness

3-(3-Fluoro-benzyl)-benzoic acid is unique due to the presence of both a fluorinated benzyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-2-4-11(9-13)7-10-3-1-5-12(8-10)14(16)17/h1-6,8-9H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTTVZIXRSLVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(3-fluorobenzyl)benzoate and lithium hydroxide (0.227 g; 5.42 mmol) in water (5 mL) and THF (5 mL) was heated at 60° C. for 3 hours and concentrated under reduced pressure. The resulting aqueous solution was acidified with a 6N solution of hydrochloric acid in water. The resulting precipitate was filtered off to give 0.198 g (79%) of 3-(3-fluorobenzyl)benzoic acid which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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